molecular formula C15H19NO4 B2667246 2-((1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)amino)-2-oxoethyl acetate CAS No. 2034598-69-9

2-((1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)amino)-2-oxoethyl acetate

Cat. No.: B2667246
CAS No.: 2034598-69-9
M. Wt: 277.32
InChI Key: PXEAYYXRSDVPQZ-UHFFFAOYSA-N
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Description

2-((1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)amino)-2-oxoethyl acetate is a chemical compound provided for Research Use Only (RUO), intended for laboratory studies and not for diagnostic or therapeutic applications. The 2,3-dihydrobenzofuran core is a privileged structure in medicinal chemistry, frequently explored for its potential to interact with various biological targets . Research into similar structures has shown that dihydrobenzofuran derivatives can be key intermediates in developing therapeutic agents for conditions like heart failure or as inhibitors of protein-protein interactions involved in cancer, such as the VEGF165/NRP-1 complex . The specific mechanism of action for this compound is an area of active investigation, but its structure suggests potential as a building block for novel pharmacologically active molecules or as a tool compound in biochemical assays. Researchers value this compound for its potential application in [ state specific area, e.g., neuroscience, oncology ] as a [ state proposed function, e.g., precursor, inhibitor, agonist ]. Further studies are required to fully elucidate its physicochemical properties, stability, and biological activity profile.

Properties

IUPAC Name

[2-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ylamino]-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-10(16-15(18)9-20-11(2)17)7-12-3-4-14-13(8-12)5-6-19-14/h3-4,8,10H,5-7,9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEAYYXRSDVPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)amino)-2-oxoethyl acetate typically involves multiple steps, starting with the formation of the benzofuran ring. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)amino)-2-oxoethyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies indicate that it may exhibit:

  • Antioxidant Properties: Compounds with similar structures have shown the ability to inhibit lipid peroxidation and scavenge free radicals, which may be beneficial in preventing oxidative stress-related diseases .
  • Neuropharmacological Effects: The compound may interact with neurotransmitter systems, particularly dopamine and serotonin pathways. This suggests potential applications in treating neurodegenerative disorders and mood disorders .

Drug Development

The compound's structural similarity to known bioactive molecules positions it as a candidate for drug development. Its potential modulation of neurotransmitter systems could lead to new treatments for conditions such as:

  • Parkinson's Disease: By influencing dopaminergic signaling pathways.
  • Depression and Anxiety Disorders: Through serotonin receptor modulation.

Anticancer Activity

Research has indicated that benzofuran derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this molecule have been evaluated for their anticancer activity against human breast carcinoma cells, showing promising results compared to standard chemotherapeutics like doxorubicin .

Case Studies

Several studies have explored the biological effects of compounds related to 2-((1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)amino)-2-oxoethyl acetate:

  • Antioxidant Activity Study:
    • A study assessed the antioxidant profile of related compounds, demonstrating significant inhibition of lipid peroxidation in liver microsomes stimulated by reactive oxygen species. This suggests a protective role against cellular damage caused by oxidative stress .
  • Neuroprotective Effects:
    • Investigations into similar benzofuran derivatives revealed their ability to protect neuronal cells from apoptosis induced by neurotoxic agents, indicating potential applications in neuroprotection .
  • Cytotoxicity Against Cancer Cells:
    • Research focused on the synthesis of benzofuran-based thiazoles showed that these derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells, highlighting the potential of benzofuran compounds in anticancer therapies .

Mechanism of Action

The mechanism of action of 2-((1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)amino)-2-oxoethyl acetate involves its interaction with specific molecular targets. The compound may act by:

Comparison with Similar Compounds

Core Heterocyclic Structure

The 2,3-dihydrobenzofuran core differentiates this compound from related heterocycles:

  • Isobenzofuranone derivatives (e.g., ): These feature a lactone (cyclic ester) structure, which is more electrophilic due to ring strain and carbonyl polarization.
  • Furochromen systems (): These fused benzofuran-chromene structures are larger and more planar, enabling π-π stacking interactions. The dihydrobenzofuran’s partial saturation may reduce such interactions but improve solubility .

Functional Group Analysis

  • Amide and Ester Linkages: Compounds 15–17 from share benzamide and alkoxy ester groups. The target compound’s acetate ester may hydrolyze faster than bulky tert-butyl esters (e.g., ), influencing bioavailability .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Notable Features
Target Compound 2,3-Dihydrobenzofuran Amide, acetate ester, propan-2-yl Partial saturation enhances stability
Compounds 15–17 () Phenyl Benzamide, alkoxy ester Linear alkoxy chains for solubility
Isobenzofuranone () Lactone Acetate, propan-2-yl Electrophilic core, higher reactivity
Furochromen derivative () Fused benzofuran Hydroxy, carboxylic acid Planar structure for π-π interactions

Research Implications and Gaps

  • Synthesis : Methods from (e.g., tert-butyl ester protection) could be adapted for synthesizing the target compound, though nitro groups in bis-CNB-GABA may complicate purification .
  • Computational Analysis : Tools like Multiwfn () could model the electron density of the dihydrobenzofuran core to predict reactivity or binding interactions .
  • Biological Evaluation: No direct activity data exist, but photolysis techniques () might test light-activated properties if the compound contains photo-labile groups.

Biological Activity

The compound 2-((1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)amino)-2-oxoethyl acetate, a derivative of benzofuran, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is C16H19NO3C_{16}H_{19}NO_3. The synthesis typically involves the following steps:

  • Formation of the Benzofuran Core : The benzofuran ring is synthesized through cyclization reactions involving phenolic compounds.
  • Alkylation : The introduction of the propan-2-yl group is achieved via alkylation with suitable alkylating agents.
  • Amidation : The final step involves the reaction with acetic anhydride to form the acetate derivative.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the benzofuran moiety enhances its affinity for biological targets due to its structural complexity.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of pharmacological properties:

  • Anti-inflammatory Activity : Similar benzofuran derivatives have shown significant anti-inflammatory effects by inhibiting prostaglandin synthesis. For instance, a study on 2,3-dihydrobenzofuran derivatives demonstrated their ability to inhibit carrageenin-induced paw edema in rats, suggesting potential applications in treating inflammatory conditions .
  • Antimicrobial Activity : Compounds derived from benzofuran have also been reported to possess antimicrobial properties. This suggests that this compound may exhibit similar effects against various pathogens.

Case Studies and Research Findings

StudyFindings
Study on Anti-inflammatory Effects Compounds similar to this compound were tested for their ability to inhibit inflammation in animal models. Results indicated significant reductions in edema and inflammatory markers compared to controls .
Antimicrobial Testing A series of benzofuran derivatives were tested against bacterial strains, showing promising results in inhibiting growth, which supports the potential antimicrobial activity of our compound .
Mechanistic Studies Investigations into the mechanism revealed that these compounds may act through inhibition of specific enzymes involved in inflammatory pathways .

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